molecular formula C34H36N4O5 B13330516 (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid

(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid

Cat. No.: B13330516
M. Wt: 580.7 g/mol
InChI Key: KOIJKFZMUVPAPB-AOAXOZBUSA-N
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Description

(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid is a complex organic compound that features a combination of functional groups, including an imidazole ring, a tert-butoxycarbonyl (Boc) protecting group, and an enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid typically involves multiple steps:

    Protection of the amine group: The starting material, which contains an amine group, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected amine.

    Formation of the imidazole ring: The protected amine is then reacted with appropriate reagents to form the imidazole ring. This step may involve the use of trityl chloride to introduce the trityl protecting group.

    Coupling reaction: The imidazole-containing intermediate is coupled with an appropriate acid or ester to form the final product. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring or the Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-5-yl)propanamido)but-2-enoic acid: Lacks the trityl group.

    (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)propanoic acid: Lacks the enoic acid moiety.

Uniqueness

(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trityl group and the enoic acid moiety distinguishes it from similar compounds, potentially leading to different chemical and biological properties.

Properties

Molecular Formula

C34H36N4O5

Molecular Weight

580.7 g/mol

IUPAC Name

(E)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-tritylimidazol-4-yl)propanoyl]amino]but-2-enoic acid

InChI

InChI=1S/C34H36N4O5/c1-5-28(31(40)41)36-30(39)29(37-32(42)43-33(2,3)4)21-27-22-35-23-38(27)34(24-15-9-6-10-16-24,25-17-11-7-12-18-25)26-19-13-8-14-20-26/h5-20,22-23,29H,21H2,1-4H3,(H,36,39)(H,37,42)(H,40,41)/b28-5+/t29-/m0/s1

InChI Key

KOIJKFZMUVPAPB-AOAXOZBUSA-N

Isomeric SMILES

C/C=C(\C(=O)O)/NC(=O)[C@H](CC1=CN=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C

Canonical SMILES

CC=C(C(=O)O)NC(=O)C(CC1=CN=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C

Origin of Product

United States

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